molecular formula C23H30N4OS B12491187 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide

Cat. No.: B12491187
M. Wt: 410.6 g/mol
InChI Key: QZZBSCKRIKUAMO-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its significant biological activity. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C23H30N4OS/c1-18(2)16-22(28)25-23(29)24-20-8-10-21(11-9-20)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3,(H2,24,25,28,29)

InChI Key

QZZBSCKRIKUAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a phenylcarbamothioyl chloride derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include methanol and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects. The compound may also inhibit the activity of specific enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide stands out due to its unique combination of a benzylpiperazine moiety and a phenylcarbamothioyl group. This structure allows it to interact with a broader range of biological targets, making it a versatile compound in various fields of research.

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